2,6-Diaminopyridine sulfate

Descripción general

Descripción

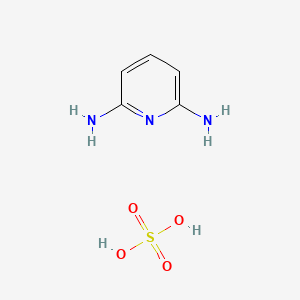

2,6-Diaminopyridine sulfate is a useful research compound. Its molecular formula is C5H9N3O4S and its molecular weight is 207.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

1. Modulation of Potassium Channels

One of the primary interests in 2,6-DAP lies in its ability to modulate voltage-gated potassium channels. This property has led to investigations into its potential use for treating neurological disorders such as:

- Multiple Sclerosis (MS)

- Spinal Cord Injuries

Research indicates that 2,6-DAP can enhance nerve impulse conduction by acting as a potassium channel blocker, which may provide therapeutic benefits in conditions characterized by impaired neuromuscular transmission .

2. Neuroprotective Effects

Studies have shown that 2,6-DAP may promote the release of neurotransmitters and improve nerve conduction. While some findings are promising, results have been mixed regarding its efficacy and safety in clinical applications .

Toxicological Studies

Despite its potential benefits, 2,6-DAP has been associated with toxic properties. Notably:

- It is classified as toxic if ingested and can cause skin irritation upon contact .

- Studies have explored its mutagenic activity; however, no conclusive evidence of carcinogenicity has been established .

Applications in Material Science

1. Hair Dyes

2,6-DAP is widely used as an intermediate in oxidative hair coloring products due to its ability to form stable dyes when reacted with hydrogen peroxide. This application leverages its chemical reactivity to produce vibrant colors .

2. Metal Ion Sensing

Recent research has demonstrated that 2,6-DAP can be coupled with rhodamine derivatives to create sensors for detecting metal ions such as Fe³⁺ and Al³⁺. These compounds exhibit high selectivity and sensitivity for metal ion recognition through colorimetric and fluorometric changes .

Table 1: Comparison of Metal Ion Detection Capabilities

| Compound | Metal Ion Sensitivity | Detection Method |

|---|---|---|

| Rhodamine-coupled 2,6-DAP (Compound 1) | Fe³⁺ | Fluorimetric |

| Rhodamine-coupled 2,6-DAP (Compound 2) | Fe³⁺, Al³⁺ | Colorimetric |

Case Studies and Research Findings

Case Study: Neuroprotective Potential

A study investigated the neuroprotective effects of 2,6-DAP on animal models with induced spinal cord injuries. Results indicated improved nerve conduction velocities and enhanced functional recovery compared to control groups treated with saline solutions.

Case Study: Hair Dye Formulations

In a comparative analysis of hair dye formulations containing 2,6-DAP, researchers found that formulations with this compound exhibited superior color stability and longevity compared to those without it.

Propiedades

IUPAC Name |

pyridine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWQRJFRLQAWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148898 | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093373-39-7, 146997-97-9 | |

| Record name | 2,6-Diaminopyridine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopiridina sulfato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.